molecular formula C11H11BrN2 B14078157 7-bromo-N,N-dimethylquinolin-2-amine

7-bromo-N,N-dimethylquinolin-2-amine

Cat. No.: B14078157
M. Wt: 251.12 g/mol
InChI Key: XFHLENDQODKFDO-UHFFFAOYSA-N
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Description

7-Bromo-N,N-dimethylquinolin-2-amine is a valuable brominated and dimethylated quinoline derivative designed for research and development in medicinal chemistry and organic synthesis. The compound features a bromine atom at the 7-position and a dimethylamino group at the 2-position of the quinoline scaffold, a structure of paramount importance as a privileged scaffold in drug discovery . The bromine substituent serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse carbon-based fragments to build more complex molecular architectures . The electron-donating dimethylamino group influences the electronic properties of the core structure, which can be critical for optimizing interactions with biological targets. This compound is of significant interest in early-stage research, particularly for the rational design and synthesis of novel inhibitors for epigenetic targets. Research into closely related quinoline derivatives has demonstrated their potential in developing selective inhibitors for bromodomain-containing proteins (e.g., BRD7, BRD9), which are key readers of acetylated lysine in histones and play important roles in cancer progression . The structural features of this compound make it a promising intermediate for constructing focused libraries aimed at discovering new therapeutic agents for oncology, as well as for antibacterial and antiviral applications, given the established pharmacological profile of quinoline-based drugs . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

7-bromo-N,N-dimethylquinolin-2-amine

InChI

InChI=1S/C11H11BrN2/c1-14(2)11-6-4-8-3-5-9(12)7-10(8)13-11/h3-7H,1-2H3

InChI Key

XFHLENDQODKFDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=CC(=C2)Br)C=C1

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 7 Bromo N,n Dimethylquinolin 2 Amine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 7-bromo-N,N-dimethylquinolin-2-amine reveals several potential synthetic pathways. The primary disconnections involve the bonds to the heterocyclic core, specifically the C-N bond of the dimethylamino group, the C-Br bond, and the bonds forming the quinoline (B57606) ring itself.

C-N Bond Disconnection: The most straightforward disconnection is the cleavage of the C-N bonds of the dimethylamino group. This suggests a final-stage alkylation of a 7-bromoquinolin-2-amine (B569969) precursor. This precursor is a key intermediate, obtainable through various quinoline synthesis methods.

C-Br Bond Disconnection: Alternatively, disconnecting the C-Br bond leads to N,N-dimethylquinolin-2-amine. This route would require a late-stage regioselective bromination. The electronic properties of the N,N-dimethylamino group, an activating substituent, would heavily influence the position of electrophilic attack, making regiocontrol at the C7 position a significant challenge.

Quinoline Ring Disconnection: The most fundamental disconnections involve the bonds of the quinoline ring. These approaches build the heterocyclic system from simpler acyclic or aromatic precursors.

Friedländer-type Disconnection: This approach disconnects the ring to reveal a 2-aminobenzaldehyde (B1207257) or 2-aminoketone derivative and a carbonyl compound with an α-methylene group. For the target molecule, this could involve a reaction between a 4-bromo-2-aminoaryl ketone and a reagent providing the C2-NMe₂ fragment.

Skraup/Doebner-Miller-type Disconnection: This pathway breaks the molecule down to an aniline (B41778) derivative and an α,β-unsaturated carbonyl compound. A logical precursor for the target molecule would be 3-bromoaniline (B18343), which upon reaction with a suitable three-carbon unit (e.g., derived from glycerol (B35011) or an α,β-unsaturated aldehyde), would form the 7-bromoquinoline (B152726) core.

This analysis indicates that the most strategically sound approaches would involve either constructing the 7-bromoquinoline core from a pre-brominated aniline or ketone, followed by the introduction of the dimethylamino group, or building the 2-aminoquinoline (B145021) core and then performing a regioselective bromination.

Classical and Contemporary Approaches to Quinoline Core Synthesis

The construction of the quinoline nucleus is a well-established field with a rich history of named reactions, complemented by modern catalytic methods that offer improved efficiency and scope.

The Friedländer synthesis is a classical and versatile method for constructing quinoline rings. jk-sci.comresearchgate.net It involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration. researchgate.netorganicreactions.org The reaction's simplicity and the availability of starting materials make it a valuable tool in heterocyclic chemistry. jk-sci.com

The general mechanism begins with an initial aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration to form the aromatic quinoline ring. organic-chemistry.org The reaction can be promoted by various catalysts, including acids (acetic acid, sulfuric acid) and bases (sodium hydroxide, pyridine). jk-sci.com

Modern variations have focused on improving the reaction's efficiency and environmental footprint. These include the use of microwave irradiation to accelerate the reaction and the application of solid acid catalysts like Nafion NR50, which offers an environmentally friendly alternative in solvents like ethanol. mdpi.com

Catalyst/ConditionSubstrate 1Substrate 2SolventAdvantage
p-Toluenesulfonic acido-Aminoaryl ketoneα-Methylene carbonylSolvent-freeRapid, efficient, microwave-assisted option available.
Molecular Iodine (I₂)o-Aminoaryl ketoneα-Methylene carbonylN/AHighly efficient catalysis.
Nafion NR502-Aminoaryl ketoneα-Methylene carbonylEthanolReusable solid acid, environmentally friendly, microwave compatible. mdpi.com
Ruthenium Catalyst2-Aminobenzyl alcoholKetoneN/AOxidative cyclization, modified approach.

The Skraup-Doebner-Miller synthesis is a family of reactions that produce quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. acs.orgnih.gov The original Skraup reaction used glycerol, which dehydrates in situ to form acrolein, while the Doebner-Miller modification employs pre-formed α,β-unsaturated aldehydes or ketones. nih.govwikipedia.org

The reaction is believed to proceed via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. acs.org This is followed by an acid-catalyzed cyclization and dehydration. An oxidation step is required to aromatize the resulting dihydroquinoline intermediate, which can be achieved by an added oxidant or by a Schiff base intermediate acting as a hydrogen acceptor. acs.org A 2006 study, however, proposed a fragmentation-recombination mechanism based on carbon isotope scrambling experiments. nih.gov

These reactions are particularly useful for synthesizing quinolines with substitution patterns derived from the starting aniline. For instance, using 3-bromoaniline as the starting material in a Skraup-type reaction is a common strategy to produce 7-bromoquinolines. chemicalbook.comgoogle.com However, a significant drawback of these classical methods can be the harsh acidic conditions and the potential for polymerization of the carbonyl substrate, which can lead to lower yields. nih.gov

Reaction NameAniline SubstrateCarbonyl SourceKey Features
Skraup Reaction AnilineGlycerol (forms acrolein in situ)Harsh acidic conditions (H₂SO₄), requires an oxidant (e.g., nitrobenzene). nih.gov
Doebner-Miller Reaction Substituted Anilineα,β-Unsaturated aldehyde or ketoneMore versatile than Skraup, allows for varied substitution patterns on the quinoline ring. nih.govwikipedia.org
Beyer Method AnilineTwo carbonyl compounds (in situ aldol (B89426) condensation)An α,β-unsaturated carbonyl is generated in the reaction mixture. wikipedia.org

Contemporary synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation and oxidative annulation as powerful tools for constructing heterocyclic systems. scilit.com These methods offer high atom economy and can provide access to complex quinoline structures that are difficult to obtain via classical routes. mdpi.com

Rhodium(III)-catalyzed oxidative annulation, for example, can achieve the synthesis of quinolines from pyridines and alkynes through a cascade involving double C-H activation. acs.orgsnnu.edu.cn Similarly, palladium-catalyzed reactions can assemble functionalized quinolines from substrates like anilines and allyl alcohols via an allylic C–H oxidative annulation process. mdpi.com These reactions typically employ an oxidant, such as Cu(OAc)₂, to facilitate the catalytic cycle. acs.orgsnnu.edu.cn The choice of catalyst, oxidant, and solvent can be synergistic, playing a crucial role in the reaction's efficiency and selectivity. scilit.com

Catalytic SystemSubstrate 1Substrate 2OxidantKey Feature
[RhCp*Cl₂]₂Functionalized Pyridine (B92270)AlkyneCu(OAc)₂Cascade C-H activation of the pyridine ring. acs.orgsnnu.edu.cn
Pd(OAc)₂AnilineAllyl AlcoholN/APalladium-catalyzed synthesis. mdpi.com
Cu-CatalystKetone Oxime Acetateo-Trifluoroacetyl AnilineRedox-neutralEfficient annulation to form 4-trifluoromethyl quinolines. mdpi.com

While specific methods for the cyclization of propynimidamides are a niche area, related contemporary strategies provide direct access to functionalized quinolines. A highly relevant and modern approach is the palladium-catalyzed cyclization of propargylamines. This method allows for the highly selective synthesis of functionalized quinoline heterocycles under mild conditions with excellent atom economy.

The proposed mechanism for this transformation involves the coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack from the nitrogen-substituted aromatic ring. This forms a dihydroquinoline intermediate, which is then oxidized, often by atmospheric oxygen, to yield the final aromatic quinoline product. This strategy highlights the power of modern catalytic methods to achieve complex transformations with high selectivity and efficiency.

Regioselective Functionalization: Bromination Strategies

Introducing a bromine atom specifically at the C7 position of the quinoline ring is a critical step in the synthesis of the target compound. This can be accomplished either by using a starting material that already contains bromine at the correct corresponding position or by direct, regioselective bromination of a quinoline intermediate.

Direct electrophilic halogenation of the quinoline ring often suffers from poor regioselectivity and the potential for over-halogenation. acs.orggelisim.edu.tr The outcome is dictated by the electronic properties of the quinoline ring and any existing substituents. Therefore, more controlled methods are generally preferred.

A highly effective strategy is to employ a starting material where the bromine is already in place. For example, the Skraup reaction using 3-bromoaniline as a precursor reliably yields the 7-bromoquinoline core. chemicalbook.comgoogle.com This approach embeds the desired regiochemistry from the very beginning of the synthesis, avoiding issues with selectivity in later steps.

For late-stage functionalization, modern methods offer superior control. Transition-metal-catalyzed C-H functionalization has emerged as a powerful technique for the site-selective modification of heterocyclic rings. mdpi.com For instance, Rh-catalyzed C8 bromination of quinoline N-oxides using N-bromosuccinimide (NBS) has been reported. While this directs to C8, it demonstrates the principle of guided C-H activation. mdpi.com Metal-free protocols have also been developed, such as the remote C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acids, showcasing that regioselectivity can be achieved even at geometrically challenging positions. rsc.org

Bromination MethodReagentSubstrate TypePosition(s) BrominatedNotes
Precursor-Directed N/A3-BromoanilineC7 (in final quinoline)Most reliable method for C7-bromination via Skraup/Doebner-Miller synthesis. chemicalbook.comgoogle.com
Direct Electrophilic Bromination Molecular Bromine (Br₂)Methoxy-tetrahydroquinolinesC3, C5, C6Often leads to mixtures and polybromination; poor regioselectivity. gelisim.edu.tr
Remote C-H Halogenation Trihaloisocyanuric acid8-Substituted QuinolinesC5Metal-free, highly regioselective for the C5 position. rsc.org
Directed C-H Bromination N-Bromosuccinimide (NBS)Quinoline N-OxidesC8 (Rh-catalyzed)Demonstrates principle of directed functionalization. mdpi.com

Direct Electrophilic Bromination of Quinoline Precursors

Direct electrophilic aromatic substitution is a fundamental method for the halogenation of quinoline systems. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline ring. nih.govacgpubs.org For the quinoline nucleus, electrophilic attack typically occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine ring. acgpubs.org

In strongly acidic media, such as concentrated sulfuric acid (H₂SO₄), the quinoline nitrogen is protonated, further deactivating the pyridine ring and directing electrophiles to the carbocyclic ring. thieme-connect.com The use of N-bromosuccinimide (NBS) in concentrated H₂SO₄ has been employed for the bromination of quinoline, which can lead to substitution at the C5 and C8 positions. thieme-connect.com Achieving selective bromination at the C7 position often requires the presence of directing groups on the ring. For instance, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924), has been studied extensively. acgpubs.orgresearchgate.net Depending on the stoichiometry of the brominating agent (e.g., molecular bromine), a mixture of mono- and di-bromo derivatives can be obtained, with substitutions occurring at the C5 and C7 positions. acgpubs.orgresearchgate.net

Optimizing conditions for selective C7 bromination is crucial. For example, reinvestigations into the bromination of 8-hydroxyquinoline have sought to define conditions for selectively yielding 7-bromo-8-hydroxyquinoline over the 5,7-dibromo derivative. acgpubs.org

Table 1: Examples of Direct Electrophilic Bromination of Quinoline Derivatives

Starting Material Brominating Agent Conditions Major Product(s)
Quinoline NBS / H₂SO₄ Room Temp to 60 °C 5-Bromoquinoline, 5,8-Dibromoquinoline thieme-connect.com
Isoquinoline NBS / H₂SO₄ -20 °C to 0 °C 5-Bromoisoquinoline thieme-connect.com
8-Hydroxyquinoline Br₂ (1.5 eq) / CH₃CN 0 °C 7-Bromo-8-hydroxyquinoline & 5,7-Dibromo-8-hydroxyquinoline acgpubs.org

Bromodecarboxylation Approaches for Halogen Introduction

An alternative strategy for introducing a bromine atom is through bromodecarboxylation, a reaction that replaces a carboxylic acid group with a bromine atom. This method can offer excellent regioselectivity if the precursor carboxylic acid is selectively synthesized. The Hunsdiecker reaction and its modifications, such as using N-bromosuccinimide (NBS), are common for this transformation. nih.govacs.org

The bromodecarboxylation of quinoline-4-carboxylic acids can be achieved by treatment with NBS. nih.govresearchgate.net However, this reaction is often limited to precursors that have activating hydroxy- or amino-substituents at the 3-position. nih.govresearchgate.net For other (hetero)aromatic acids, the reaction can be quite effective. For instance, indazole-3-carboxylic acids are converted to the corresponding 3-bromoindazoles in good to excellent yields by treatment with NBS in DMF. acs.org The application of bromodecarboxylation to a suitable quinolinecarboxylic acid precursor could provide a regioselective route to a 7-bromoquinoline intermediate. acs.org

NBS-Mediated Bromination and Dehydrogenation

A powerful one-pot method for synthesizing functionalized bromoquinolines involves the N-bromosuccinimide (NBS)-mediated bromination and dehydrogenation of tetrahydroquinoline precursors. rsc.orgnih.gov This approach is advantageous as it starts from a more saturated and often more easily accessible core. In this reaction, NBS serves a dual role as both an electrophile for bromination and an oxidant for the subsequent aromatization (dehydrogenation). nih.govrsc.org

The reaction proceeds under metal-free conditions with good tolerance for various functional groups. rsc.orgrsc.org The proposed mechanism suggests an initial electrophilic bromination of the electron-rich aryl ring of the tetrahydroquinoline, followed by a radical-mediated dehydrogenation process to furnish the aromatic quinoline ring. nih.govrsc.org This cascade transformation allows for the efficient construction of polyfunctionalized bromoquinolines in moderate to high yields. rsc.org For example, this method has been used to synthesize various multibromo-substituted quinolines from the corresponding tetrahydroquinolines. nih.gov

Table 2: NBS-Mediated Bromination/Dehydrogenation of Tetrahydroquinolines

Precursor Reagent Conditions Outcome
Tetrahydroquinolines NBS CHCl₃, Room Temp Functionalized Bromoquinolines rsc.org

Stereochemical Considerations in Bromination

When synthetic routes involve chiral precursors, it is essential to consider the stereochemical outcome of the reactions. In the context of bromination, certain methods can affect the stereochemistry of the molecule.

For instance, in bromodecarboxylation reactions that proceed through radical intermediates, such as the Cristol–Firth modification of the Hunsdiecker reaction, there is a potential for loss of stereochemical integrity. nih.gov Studies have shown that subjecting optically active carboxylic acids to bromodecarboxylation can result in racemic products, indicating that the carbon-halogen bond formation likely involves the intermediacy of alkyl radicals rather than carbocations. nih.gov Therefore, if a synthetic strategy for this compound were to proceed through a bromodecarboxylation step on a chiral quinoline-carboxylic acid precursor, the potential for racemization would need to be carefully evaluated.

Introduction and Functionalization of the N,N-Dimethylamino Moiety

Once the 7-bromoquinoline scaffold is in hand, the next phase of the synthesis involves the introduction of the 2-amino group and its subsequent methylation to yield the target N,N-dimethylamino functionality.

Amination Reactions to Form Aminoquinolines

The introduction of an amino group onto a bromoquinoline is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Given that the C2 position of the quinoline ring is electron-deficient, it is susceptible to nucleophilic attack. A common precursor for this step is a 7-bromo-2-chloroquinoline, where the chlorine atom can be displaced by an amine.

Alternatively, modern cross-coupling reactions provide efficient methods for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for coupling aryl halides with amines. youtube.com This reaction is known for its broad substrate scope and functional group tolerance. youtube.comorganic-chemistry.org Similarly, copper-catalyzed amination reactions (Ullmann condensation) can be employed to form the 2-aminoquinoline intermediate from 2-bromoquinoline. researchgate.netnih.gov For example, 2- and 3-aminoquinolines have been successfully synthesized by heating the corresponding bromoquinolines with liquid ammonia (B1221849) in the presence of a copper catalyst. researchgate.net

Table 3: Common Amination Strategies for Aryl Halides

Reaction Name Catalyst Amine Source Key Features
Buchwald-Hartwig Amination Palladium complexes with specialized ligands (e.g., XPhos, SPhos) Primary or secondary amines, ammonia High efficiency, broad scope, mild conditions youtube.com
Ullmann Condensation Copper salts or complexes Ammonia, primary or secondary amines Often requires higher temperatures researchgate.net

N-Alkylation and Methylation of Amino Groups

The final step in the synthesis is the conversion of the 2-amino group to the N,N-dimethylamino moiety. This is typically accomplished through N-alkylation or reductive amination.

Direct N-alkylation involves reacting the 7-bromoquinolin-2-amine intermediate with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Careful control of stoichiometry is necessary to prevent the formation of a quaternary ammonium (B1175870) salt (over-alkylation).

Metabolic N-dealkylation is a known pathway for drugs containing N,N-dialkylamino groups, highlighting the reverse of this synthetic step in biological systems. nih.govmdpi.com The synthesis, however, requires the deliberate formation of these C-N bonds. The N,N-dimethylamino moiety plays a significant role in the pharmacological profile of many active molecules, influencing properties like basicity, solubility, and receptor binding. nih.govnih.gov

Palladium-Catalyzed C-N Cross-Coupling for Amino Group Installation

The introduction of the N,N-dimethylamino group at the C2 position of the 7-bromoquinoline scaffold is a critical step in the synthesis of the target molecule. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for forming carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

In the context of synthesizing this compound, a common precursor would be 2-chloro-7-bromoquinoline. The chlorine atom at the C2 position is generally more reactive towards nucleophilic substitution than the bromine atom at the C7 position, allowing for selective functionalization. The palladium-catalyzed amination of this precursor with dimethylamine (B145610) would lead to the desired product.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of phosphine-based ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) and DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), have been successfully employed in the amination of haloquinolines. The selection of the appropriate ligand is crucial for achieving high yields and minimizing side reactions.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of 2-Chloroquinolines

Catalyst Precursor Ligand Base Solvent Temperature (°C) Yield (%)
Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene 110 >95
Pd(OAc)₂ BINAP NaOtBu Dioxane 100 85-95

Note: This table presents typical conditions for the amination of 2-chloroquinolines with various amines and is intended to be illustrative of the reaction parameters that would be optimized for the specific synthesis of this compound.

Optimization of the reaction conditions is a key aspect of route development. This involves screening different combinations of catalysts, ligands, bases, and solvents to identify the most efficient and cost-effective system. For instance, the use of more active and stable catalysts can allow for lower catalyst loadings, which is economically and environmentally beneficial.

Convergent and Linear Synthesis Strategies for this compound

| Flexibility | Less flexible for creating analogues. | More flexible for late-stage diversification. |

The choice between a linear and a convergent approach for the synthesis of this compound would depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need to generate a library of related compounds.

Exploration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsjournal.com These principles focus on aspects such as waste minimization, the use of less hazardous chemicals, and energy efficiency. tandfonline.comacs.org

In the synthesis of this compound, several green chemistry strategies can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, for example, are highly atom-economical as they combine three or more reactants in a single step to form a complex product. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. ijpsjournal.com Solvent-free reactions are an even more sustainable option. tandfonline.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. nih.gov The use of heterogeneous catalysts can simplify product purification and catalyst recovery.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often accelerate reaction times and reduce energy usage compared to conventional heating methods. tandfonline.com

For instance, the palladium-catalyzed amination step could be optimized to use a highly active catalyst at a low loading in a recyclable solvent. Furthermore, exploring alternative, milder conditions for the construction of the quinoline ring, such as iron-catalyzed C-H activation, could offer a more sustainable approach compared to traditional methods that often require harsh reagents and high temperatures. rsc.org

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 7 Bromo N,n Dimethylquinolin 2 Amine

Reactivity at the Bromine Substituent (C7 Position)

The bromine atom at the C7 position of the quinoline (B57606) ring is a versatile handle for the introduction of new functional groups. Its reactivity is predominantly exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, as well as halogen-metal exchange processes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) at the C7 position of the quinoline ring involves the displacement of the bromide ion by a nucleophile. The feasibility of this reaction is significantly influenced by the electronic nature of the quinoline ring. The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. For instance, the introduction of a nitro group, a potent electron-withdrawing group, can facilitate the displacement of a halide at an adjacent position. While direct SNAr on 7-bromo-N,N-dimethylquinolin-2-amine may require forcing conditions, modification of the quinoline core can enhance its reactivity.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (bromide) restores the aromaticity of the ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C7 position of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction has been successfully applied to 7-bromoquinoline (B152726) derivatives to introduce aryl or heteroaryl substituents at the C7 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki Coupling Reactions with Bromoquinolines This table presents data for related bromoquinoline compounds to illustrate typical reaction conditions and outcomes.

Bromoquinoline Substrate Boronic Acid Catalyst Base Solvent Yield (%)
7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water 95
5-bromo-8-methoxyquinoline 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/Water 82
6-bromo-1,2,3,4-tetrahydroquinoline 4-(Trifluoromethoxy)phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/Water 75

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. This reaction is instrumental in the synthesis of arylalkynes. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination.

Table 2: Examples of Sonogashira Coupling Reactions with Bromoquinolines This table presents data for related bromoquinoline compounds to illustrate typical reaction conditions and outcomes.

Bromoquinoline Substrate Alkyne Catalyst Co-catalyst Base Solvent Yield (%)
7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N THF 85
3-bromo-chromone Phenylacetylene Pd(PPh₃)₄ CuI Et₃N DMF 92
5-bromoindole Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N DMF 78

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base. The mechanism proceeds through oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.

Table 3: Examples of Heck Coupling Reactions with Bromoquinolines This table presents data for related bromo-heterocyclic compounds to illustrate typical reaction conditions and outcomes.

Bromo-heterocycle Substrate Alkene Catalyst Base Solvent Yield (%)
7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine Styrene Pd(OAc)₂ Et₃N DMF 70
3-bromoquinoline Ethyl acrylate Pd(OAc)₂ K₂CO₃ DMF 88
5-bromoisoquinoline Styrene Pd(OAc)₂ NaOAc DMF/THF 78

Halogen-Metal Exchange and Subsequent Derivatization

Halogen-metal exchange is a fundamental organometallic reaction that converts an aryl halide into an organometallic species, which can then be reacted with various electrophiles. This two-step process allows for the introduction of a wide range of functional groups that are not accessible through direct substitution or coupling reactions.

The reaction of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a bromine-lithium exchange, generating the corresponding 7-lithio-N,N-dimethylquinolin-2-amine. The presence of the N,N-dimethylamino group can potentially influence the regioselectivity and rate of this exchange. The resulting organolithium intermediate is a potent nucleophile and can be quenched with a variety of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new substituents at the C7 position.

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for bromine-metal exchange on bromoheterocycles that contain acidic protons, which could be relevant for the parent 7-bromoquinolin-2-amine (B569969). nih.gov This method can prevent intermolecular quenching that may occur when using alkyllithium reagents alone. nih.gov

Reactivity of the N,N-Dimethylamino Group (C2 Position)

The N,N-dimethylamino group at the C2 position is a strong electron-donating group that significantly influences the electronic properties and reactivity of the quinoline ring. It also possesses a basic nitrogen atom that can participate in acid-base equilibria.

Electronic Influence on the Quinoline Ring Reactivity

The N,N-dimethylamino group at the C2 position is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the quinoline ring system through resonance. This increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group. This electronic enrichment makes the quinoline ring more susceptible to electrophilic aromatic substitution, although the inherent reactivity of the pyridine (B92270) and benzene (B151609) rings within the quinoline system also plays a crucial role.

Conversely, the electron-donating nature of the N,N-dimethylamino group can decrease the reactivity of the C7-bromo substituent towards nucleophilic aromatic substitution by increasing the electron density at the reaction center, thus disfavoring the attack of a nucleophile. However, its influence on palladium-catalyzed cross-coupling reactions is more complex, as it can affect the oxidative addition step of the catalytic cycle.

Protonation/Deprotonation Equilibria and Their Impact on Reactivity

The nitrogen atom of the N,N-dimethylamino group is basic and can be protonated in the presence of an acid. This protonation-deprotonation equilibrium can have a profound impact on the reactivity of the molecule.

Upon protonation, the N,N-dimethylamino group is converted to a positively charged N,N-dimethylammonium group. This transformation dramatically alters its electronic effect from strongly electron-donating to strongly electron-withdrawing. This "electronic switch" can be harnessed to modulate the reactivity of the quinoline ring. For instance, in an acidic medium, the protonated form would deactivate the quinoline ring towards electrophilic attack and activate it towards nucleophilic attack.

Potential for Quaternization and Further Amine-Based Transformations

This process, a classic example of the Menshutkin reaction, proceeds via an SN2 mechanism where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The rate of this reaction can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide and solvent. semanticscholar.org

Beyond quaternization, tertiary amines can undergo oxidation to form amine oxides (N-oxides). In the case of this compound, controlled oxidation could potentially yield the corresponding N-oxide at the dimethylamino nitrogen. This transformation would also modify the electronic nature of the substituent, making it a weaker electron donor.

Table 1: Potential Amine-Based Transformations

Reaction Type Reagent Example Product Type
Quaternization Methyl Iodide (CH₃I) Quaternary Ammonium (B1175870) Salt

Reactivity of the Quinoline Heterocyclic Core

The quinoline nucleus is a fused heterocyclic system composed of a benzene ring and a pyridine ring. This fusion results in a complex electronic landscape where the reactivity of one ring is influenced by the other and by the substituents present. Quinoline can participate in both electrophilic and nucleophilic substitution reactions. nih.gov

Electrophilic Aromatic Substitution on the Electron-Rich Ring

Electrophilic aromatic substitution (SEAr) on the quinoline ring system typically occurs on the carbocyclic (benzene) ring, which is more electron-rich than the nitrogen-containing (pyridine) ring. wikipedia.org The regioselectivity of such a reaction on this compound is governed by the combined directing effects of the existing substituents.

The N,N-dimethylamino group at the C-2 position is a powerful activating group that donates electron density to the ring system through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org The bromine atom at the C-7 position is a deactivating group due to its inductive electron withdrawal, but it acts as an ortho, para-director through resonance.

Nucleophilic Additions to the Nitrogen-Containing Ring

The pyridine ring of the quinoline nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. In unsubstituted quinoline, nucleophilic addition typically occurs at the C-2 and, under certain conditions, the C-4 positions. quimicaorganica.org

Oxidation and Reduction Pathways of the Quinoline Nucleus

The quinoline core can undergo both oxidation and reduction, with the outcome depending on the reagents and conditions employed.

Oxidation: Vigorous oxidation of the quinoline ring, for example with potassium permanganate (B83412) under harsh conditions, can lead to the cleavage of the benzene ring. This results in the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.com The substituents on the benzene ring would be lost during this degradative oxidation. Milder oxidation can lead to the formation of a quinoline N-oxide by reaction at the quinoline ring nitrogen. The redox properties of aminoquinolines are important for understanding their stability. researchgate.net Furthermore, some chemical oxidation processes involving aminoquinolines can lead to the formation of oligomeric products with new linkages at various positions on the ring. dergipark.org.tr

Reduction: The quinoline nucleus can be selectively reduced. Catalytic hydrogenation, depending on the catalyst and conditions, typically reduces the nitrogen-containing ring first to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This is because the heterocyclic ring is more readily reduced than the carbocyclic ring. Under more forcing hydrogenation conditions, both rings can be reduced.

Another important consideration is the potential for hydrodebromination. The carbon-bromine bond at the C-7 position can be cleaved under certain catalytic hydrogenation conditions, replacing the bromine atom with a hydrogen atom. This reaction pathway often competes with the reduction of the aromatic system. The choice of catalyst (e.g., Palladium on carbon) and reaction conditions can be tuned to favor one process over the other. The stability of the quinoline nucleus to certain reducing agents is demonstrated by the common reduction of nitroquinolines to aminoquinolines using reagents like stannous chloride, which leaves the ring system intact. nih.gov

Detailed Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of reactions involving substituted quinolines is crucial for predicting outcomes and designing synthetic pathways. This includes considering non-ionic, radical-based pathways.

Radical Pathways in Bromination and C-H Activation

While many reactions of aromatic systems proceed through ionic intermediates, radical pathways can also play a significant role, particularly in bromination and C-H activation reactions.

Bromination: The use of N-bromosuccinimide (NBS) as a brominating agent can proceed via either an electrophilic or a radical pathway, depending on the reaction conditions. In the presence of a radical initiator (like AIBN or light), NBS serves as a source of bromine radicals (Br•). Mechanistic studies on the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines suggest a process involving both electrophilic bromination on the electron-rich aromatic ring and a subsequent radical dehydrogenation to form the fully aromatic quinoline system. rsc.org This indicates that radical processes are plausible in the chemistry of quinoline derivatives.

C-H Activation: Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of quinolines. mdpi.comnih.gov These reactions provide an atom-economical way to form new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds. The mechanisms of these transformations are complex and can involve various pathways depending on the metal catalyst and substrates.

One possible mechanistic step is a single-electron transfer (SET), which generates radical intermediates. mdpi.com For example, a proposed catalytic cycle might begin with the coordination of a metal catalyst (e.g., Pd, Cu, Rh) to the quinoline nitrogen. This is followed by the cleavage of a C-H bond to form an organometallic species. This C-H activation step can occur through several mechanisms, including concerted metalation-deprotonation (CMD) or oxidative addition. In some copper-catalyzed C-H functionalizations, a radical pathway is strongly suggested by experimental evidence. nih.gov However, in other cases, the involvement of radical intermediates has been ruled out by experiments using radical scavengers, suggesting that the C-H cleavage occurs via a non-radical, inner-sphere pathway. mdpi.com The specific pathway for this compound would depend on the chosen catalytic system, but the potential for radical involvement in its C-H activation is a key mechanistic consideration.

Concerted vs. Stepwise Mechanisms in Cross-Coupling

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a well-studied area of organometallic chemistry. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the initial oxidative addition of the C-Br bond to a low-valent palladium(0) complex is the crucial first step. This step can theoretically proceed through either a concerted or a stepwise mechanism, and the operative pathway is influenced by factors such as the nature of the halide, the solvent, and the ligands on the palladium center.

In a concerted mechanism , the C-Br bond cleavage and the formation of two new bonds to the palladium center (Pd-C and Pd-Br) occur simultaneously in a single transition state. This is often depicted as a three-centered transition state involving the palladium atom and the two atoms of the carbon-halogen bond. This pathway is generally favored for aryl iodides and bromides.

Conversely, a stepwise mechanism involves the formation of an intermediate species. This could proceed through an initial SNAr-type (nucleophilic aromatic substitution) pathway, where the palladium complex attacks the aromatic ring, forming a Meisenheimer-like intermediate, followed by the expulsion of the bromide ion. Another possibility is a radical mechanism, although this is less commonly invoked for palladium-catalyzed cross-couplings of aryl bromides. An ionic, SN1-like mechanism has also been proposed for the oxidative addition of certain activated electrophiles, such as in the nickel-catalyzed Suzuki reaction of quinoline-derived allylic N,O-acetals, where a transient quinolinium cation is formed. nih.govnih.gov

For this compound, the oxidative addition to a Pd(0) complex is most likely to proceed through a concerted or near-concerted pathway . This is based on extensive mechanistic studies of aryl bromides in palladium-catalyzed reactions. illinois.edu The electronic nature of the quinoline ring, substituted with both an electron-donating dimethylamino group at the 2-position and the moderately electron-withdrawing nitrogen atom within the aromatic system, can influence the electron density at the C7 carbon. However, the general preference for a concerted mechanism for aryl bromides is well-established.

Computational studies on related aryl halide systems have shown that the energy barrier for the concerted three-centered transition state is typically lower than for stepwise alternatives. The choice between a monophosphine or bisphosphine palladium species undergoing the oxidative addition can also affect the kinetics, but the fundamental nature of the C-Br bond cleavage is generally considered concerted. illinois.edu

Table 1: Plausible Mechanistic Pathways for Oxidative Addition

Mechanism TypeDescriptionProbable Relevance for this compound
Concerted Simultaneous C-Br bond breaking and Pd-C/Pd-Br bond formation via a three-centered transition state.High. This is the generally accepted and most common pathway for aryl bromides in Pd-catalyzed cross-coupling.
Stepwise (SNAr-type) Formation of a distinct intermediate (e.g., Meisenheimer complex) before halide expulsion.Low. Generally less favored energetically compared to the concerted pathway for aryl bromides.
Stepwise (Ionic SN1-type) Formation of a cationic intermediate prior to reaction with the metal center.Very Low. Unlikely for an aryl bromide C(sp²)-Br bond, though observed in related quinoline systems with C(sp³)-O bonds. nih.govnih.gov

Kinetic and Thermodynamic Control of Reaction Outcomes

The principles of kinetic and thermodynamic control are fundamental to understanding the selectivity and product distribution in chemical reactions, including the cross-coupling of this compound. These concepts become particularly relevant when a substrate has multiple reactive sites or when reaction conditions can be modulated to favor one product over another.

Kinetic control refers to a reaction where the product distribution is determined by the relative rates of formation of the possible products. The product that is formed fastest (i.e., via the lowest activation energy pathway) will be the major product. Kinetically controlled reactions are typically run at lower temperatures for shorter durations to prevent the system from reaching thermodynamic equilibrium.

Thermodynamic control , on the other hand, describes a reaction where the product distribution is governed by the relative stabilities of the products. The most stable product will be the major product, regardless of how fast it is formed. Thermodynamically controlled reactions are usually conducted at higher temperatures for longer periods, allowing for the initial products to potentially revert to intermediates and then proceed to form the most stable final product.

In the context of cross-coupling with this compound, while the C7-Br bond is the primary site for reaction, one could envision scenarios where kinetic versus thermodynamic control might play a role, for example, in reactions involving poly-substituted substrates or under conditions where side reactions are possible.

For instance, if a di-bromo substituted quinoline were used, the relative reactivity of the two C-Br bonds would determine the initial product of a mono-coupling reaction (kinetic product). The position of the bromine (e.g., C5 vs. C7) would have a different electronic and steric environment, leading to different activation energies for the oxidative addition step. Running the reaction at a low temperature with a substoichiometric amount of the coupling partner would likely favor the formation of the product resulting from the cleavage of the more reactive C-Br bond. Conversely, at higher temperatures, if the initial coupling were reversible to some extent, the reaction might eventually favor the formation of the thermodynamically more stable mono-coupled product.

The choice of catalyst, ligands, base, and solvent all play a critical role in dictating the energy landscape of the reaction and can be used to steer the reaction toward either kinetic or thermodynamic control. For example, a bulkier ligand on the palladium catalyst might increase the activation energy for reaction at a sterically hindered site, thus favoring the kinetic product formed at a more accessible site.

Table 2: Influence of Reaction Conditions on Kinetic vs. Thermodynamic Control

ParameterCondition Favoring Kinetic ControlCondition Favoring Thermodynamic ControlRationale
Temperature LowHighAt low temperatures, only the lowest energy barrier can be readily overcome. Higher temperatures provide sufficient energy to overcome larger barriers and allow the system to reach equilibrium.
Reaction Time ShortLongShort reaction times favor the fastest-forming product. Longer times allow for equilibration to the most stable product.
Catalyst/Ligand Highly active, sterically demandingLess active, allowing for reversibilityA very active catalyst can rapidly form the kinetic product. A bulkier ligand can enhance selectivity for the less sterically hindered site (kinetic).
Base Strength Weaker base (if involved in rate-determining step)Stronger base (if it facilitates equilibration)The base can influence the rates of different steps in the catalytic cycle, potentially altering the kinetic pathway.

While direct studies on the kinetic and thermodynamic control of reactions involving this compound are not available, these general principles, derived from broader studies of cross-coupling reactions, provide a framework for predicting and controlling the outcomes of its synthesis and derivatization. iitg.ac.inmdpi.com

Advanced Spectroscopic and Electrochemical Characterization of 7 Bromo N,n Dimethylquinolin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 7-bromo-N,N-dimethylquinolin-2-amine, NMR techniques are crucial for verifying its constitution, particularly the specific placement of the bromo and dimethylamino substituents on the quinoline (B57606) framework.

The synthesis of substituted quinolines can often result in a mixture of isomers. High-resolution ¹H and ¹³C NMR spectroscopy provides the definitive method for confirming the formation of the desired 7-bromo-2-(dimethylamino) regioisomer and assessing its purity.

The substitution pattern on the quinoline core is determined by analyzing the chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J) of the aromatic protons. In the ¹H NMR spectrum, the protons on the carbocyclic ring (H-5, H-6, and H-8) and the heterocyclic ring (H-3 and H-4) exhibit characteristic splitting patterns. For the 7-bromo isomer, proton H-8 would typically appear as a doublet, while H-5 and H-6 would show patterns consistent with their relative positions. For instance, the absence of a proton signal with ortho-coupling to H-7 and the specific splitting of H-6 and H-8 signals confirm the bromine's location at the C-7 position. researchgate.net

Similarly, the ¹³C NMR spectrum is used to verify the number of unique carbon environments and their positions. The carbon atom attached to the bromine (C-7) would exhibit a characteristic chemical shift, and its signal intensity might be reduced due to the quadrupolar effect of the bromine nucleus. The presence of a signal corresponding to the N,N-dimethyl groups and the specific shifts of the quinoline carbons further corroborates the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Protons and Carbons in the Quinoline Ring of this compound (Note: These are predicted values based on general principles and data from similar substituted quinolines. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-~158-162
C3~6.6-6.8~108-112
C4~7.7-7.9~137-140
C4a-~148-150
C5~7.4-7.6~123-126
C6~7.1-7.3~128-131
C7-~118-121
C8~7.8-8.0~126-129
C8a-~146-148
N(CH₃)₂~3.0-3.2~40-42

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons, such as H-3 and H-4 on the pyridine (B92270) ring, and between H-5 and H-6 on the benzene (B151609) ring. This is critical for tracing the proton network within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of carbon signals for C-3, C-4, C-5, C-6, C-8, and the methyl carbons based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for assigning quaternary carbons (those without attached protons) like C-2, C-4a, C-7, and C-8a. For example, the methyl protons of the dimethylamino group would show a correlation to C-2, confirming the group's attachment point. Protons H-5 and H-8 would show correlations to the bromine-substituted C-7, solidifying its assignment. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the molecule's preferred conformation, such as the spatial relationship between the dimethylamino group's methyl protons and the H-3 proton of the quinoline ring.

The rotation around the C2-N bond of the dimethylamino group is often restricted due to the partial double bond character resulting from the delocalization of the nitrogen lone pair into the quinoline ring system. This phenomenon can be studied using variable-temperature, or dynamic, NMR (DNMR). beilstein-journals.org

At low temperatures, the rotation is slow on the NMR timescale, causing the two methyl groups to be in chemically non-equivalent environments (one is closer to the N1 of the quinoline ring, the other is closer to H-3). This results in two distinct singlets in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the two methyl signals broaden and merge into a single broad peak; this is the coalescence temperature (Tc). researchgate.net Above this temperature, the rotation is so fast that the NMR spectrometer detects only an average environment, resulting in a single sharp singlet.

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the separation of the two signals at low temperature. Studies on similar N,N-dialkylated amides and anilines have shown that this barrier is typically in the range of 10-20 kcal/mol. beilstein-journals.orgrsc.org This value provides quantitative insight into the degree of C-N double bond character and the electronic influence of the quinoline ring.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system and the influence of various functional groups on its electronic structure.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic quinoline core. These transitions are primarily of the π → π* type, characteristic of conjugated systems. The presence of the electron-donating dimethylamino group (-N(CH₃)₂) at the 2-position and the electron-withdrawing bromine atom (-Br) at the 7-position significantly modifies the spectrum compared to unsubstituted quinoline. researchgate.net

The dimethylamino group acts as a strong auxochrome, a group that extends the conjugation and typically causes a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths and an increase in molar absorptivity (ε). This is due to an intramolecular charge transfer (ICT) transition, where electron density is pushed from the amino group into the quinoline ring system. The bromine atom, while having a weaker effect, also influences the electronic structure.

The spectrum is expected to show multiple absorption bands. Based on studies of related quinoline derivatives, one would anticipate strong absorptions in the UV region (200-400 nm). nih.govsharif.edu For example, quinoline-7-carboxaldehyde exhibits absorption maxima around 250 nm and 300 nm, which are assigned to π → π* transitions. nih.gov The introduction of the potent amino donor group in the title compound would likely shift the lowest energy absorption band well into the 300-400 nm range.

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound (Note: These are generalized assignments based on spectroscopic principles and data from analogous compounds.)

Approximate λmax Range (nm) Type of Transition Description
~220-260π → πHigh-energy transition localized on the quinoline aromatic system.
~280-320π → πLower-energy transition involving the entire conjugated system.
~340-380Intramolecular Charge Transfer (ICT)Transition involving electron density shift from the dimethylamino donor to the quinoline acceptor.

Solvatochromism is the phenomenon where a substance's color, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. Compounds with a significant difference in dipole moment between their ground and excited states often exhibit strong solvatochromism.

This compound is a "push-pull" system, with an electron-donating group (-N(CH₃)₂) and an electron-accepting core (the bromo-quinoline system). Upon absorption of light, the ICT character of the electronic transition leads to an excited state that is significantly more polar than the ground state.

In non-polar solvents, the absorption spectrum reflects the intrinsic electronic transitions of the molecule. As the polarity of the solvent increases, the more polar excited state is stabilized by favorable dipole-dipole interactions with solvent molecules to a greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for the electronic transition. Consequently, a bathochromic (red) shift in the absorption maximum is observed with increasing solvent polarity. nih.govresearchgate.net This sensitivity to the local environment makes such compounds potentially useful as fluorescent probes. nih.gov

Fluorescence and Photophysical Properties

The fluorescence and photophysical behavior of this compound are expected to be governed by the interplay between the electron-donating dimethylamino group at the 2-position and the electron-accepting bromoquinoline core. This "push-pull" or donor-π-acceptor (D-π-A) architecture is a hallmark of many fluorescent dyes and molecular probes. researchgate.net

The emission spectrum of this compound is anticipated to show a broad, structureless band, which is characteristic of molecules that undergo significant charge redistribution upon excitation. The position of the emission maximum (λem) would be highly dependent on the solvent environment.

The absolute fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter. For D-π-A systems like the target molecule, Φf is often sensitive to environmental factors. In non-polar solvents, a higher quantum yield is generally expected. researchgate.net Conversely, in polar solvents, non-radiative decay pathways can become more efficient, leading to a decrease in quantum yield. For comparison, certain substituted aminocoumarins, which share some structural similarities, exhibit quantum yields that can be significantly enhanced or quenched depending on their substitution pattern and solvent. researchgate.net For instance, some coumarin (B35378) derivatives can achieve quantum yields as high as 0.83. rsc.org The presence of a heavy atom like bromine can also influence the quantum yield by promoting intersystem crossing to the triplet state, which may decrease fluorescence.

Table 1: Expected Fluorescence Properties of this compound in Different Solvent Types

Property Non-Polar Solvent (e.g., Hexane) Polar Aprotic Solvent (e.g., Acetonitrile) Polar Protic Solvent (e.g., Ethanol)
Emission Maximum (λem) Hypsochromic (blue-shifted) Bathochromic (red-shifted) Strongly Bathochromic (red-shifted)
Quantum Yield (Φf) High Moderate to Low Low

| Stokes Shift | Smaller | Larger | Largest |

This table is predictive and based on the typical behavior of D-π-A fluorophores.

A significant Stokes shift—the difference in energy between the maxima of the absorption and emission spectra—is expected for this compound. This large shift is a direct consequence of the substantial change in molecular geometry and electronic distribution between the ground state and the excited state. Upon photoexcitation, the molecule transitions from a less polar ground state to a highly polar intramolecular charge transfer (ICT) state. The subsequent relaxation of the excited state geometry and the reorientation of surrounding solvent molecules to stabilize this polar state lowers its energy before fluorescence occurs, resulting in an emission at a lower energy (longer wavelength). nih.gov

The excited-state dynamics are dominated by this ICT process. Following excitation, ultrafast processes such as vibrational cooling and solvent relaxation occur on the picosecond timescale. rsc.orgelsevierpure.com The extent of the Stokes shift is directly correlated with the solvent's polarity, with more polar solvents inducing a larger shift due to their greater ability to stabilize the charge-separated excited state. nih.gov

The photophysics of this compound are predicted to be heavily influenced by Intramolecular Charge Transfer (ICT). nih.gov The N,N-dimethylamino group serves as a potent electron donor, while the quinoline ring acts as the π-bridge and acceptor. Upon absorption of a photon, an electron is promoted from an orbital primarily located on the donor (HOMO) to one on the acceptor (LUMO), creating a highly polar excited state (S1). nih.gov

This ICT state can potentially undergo further geometric relaxation through the rotation of the dimethylamino group around the C-N bond. This process leads to the formation of a "Twisted Intramolecular Charge Transfer" (TICT) state. nih.gov In the TICT conformation, the dimethylamino group is perpendicular to the quinoline plane, which maximizes charge separation but electronically decouples the donor and acceptor. The TICT state is often a non-radiative or weakly radiative "dark state" and provides an efficient pathway for non-radiative decay back to the ground state, thus quenching fluorescence. nih.gov The formation of the TICT state is highly favored in polar solvents, which stabilize its large dipole moment. This phenomenon explains the often-observed decrease in fluorescence quantum yield in polar environments for molecules with flexible amino groups. researchgate.netnih.gov

Solvent Polarity: The fluorescence of this compound is expected to exhibit strong positive solvatochromism, meaning the emission maximum will shift to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.gov This is a classic indicator of an excited state that is more polar than the ground state. In non-polar solvents like hexane, the emission would be at its highest energy (shortest wavelength). In highly polar solvents like acetonitrile (B52724) or water, the emission would be significantly red-shifted due to the stabilization of the ICT state. researchgate.net

pH: The fluorescence of this compound is also predicted to be highly sensitive to pH. In acidic conditions, either the quinoline ring nitrogen or the exocyclic dimethylamino group can be protonated. Protonation of the dimethylamino group would eliminate its electron-donating ability, as the nitrogen lone pair would be engaged in a bond with a proton. nih.gov This would inhibit the ICT process, leading to a dramatic change in the photophysical properties. The absorption spectrum would likely shift to shorter wavelengths (hypsochromic or blue shift), resembling the unsubstituted bromoquinoline chromophore, and the characteristic ICT fluorescence would be quenched or replaced by a weaker, blue-shifted emission. mdpi.com This pH-dependent behavior makes such compounds potential candidates for use as fluorescent pH sensors. rsc.orgmdpi.com

Time-resolved fluorescence spectroscopy would provide critical insights into the excited-state dynamics of this compound. The fluorescence lifetime (τf) is expected to vary with solvent polarity. In non-polar solvents, a longer, single-exponential decay is anticipated, corresponding to the emission from the locally excited or ICT state. In polar solvents, the decay kinetics may become more complex and shorter. nih.gov The appearance of a multi-exponential decay could indicate the presence of multiple emitting species or dynamic processes like the formation of the TICT state. A shorter average lifetime in polar solvents would correlate with the increase in non-radiative decay rates and a lower quantum yield. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound.

In a standard mass spectrum (e.g., using electrospray ionization, ESI), the compound would be detected as its protonated molecular ion, [M+H]+. A key feature would be a pair of peaks of nearly equal intensity separated by 2 mass units (e.g., at m/z 251 and 253). This is the characteristic isotopic signature of bromine, which has two major isotopes, 79Br and 81Br, in approximately a 1:1 natural abundance.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound (C11H11BrN2), the calculated exact mass of the monoisotopic molecular ion [M]+ and its protonated form [M+H]+ would be used to confirm its identity.

Table 2: Predicted HRMS Data for this compound

Ion Species Formula Calculated m/z (79Br) Calculated m/z (81Br)
[M]+ C11H1179BrN2 249.01056 251.00851
[M+H]+ C11H1279BrN2 250.01837 252.01632

| [M+Na]+ | C11H1179BrN2Na | 272.00031 | 273.99826 |

Calculated m/z values are based on the most abundant isotopes of each element.

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating molecular structures through the analysis of fragmentation patterns. For this compound, the fragmentation in an electron ionization (EI) mass spectrometer would be expected to follow pathways characteristic of aromatic amines and halogenated heterocyclic compounds.

The molecular ion peak (M⁺) would be the starting point for fragmentation. A primary and highly probable fragmentation pathway involves the cleavage of the C-N bond alpha to the quinoline ring, leading to the loss of a methyl radical (•CH₃). This would result in a significant fragment ion [M-15]⁺. Subsequent loss of the second methyl group is also a plausible event.

Another key fragmentation would be the loss of the bromine atom. The C-Br bond is susceptible to cleavage, which would lead to a prominent peak corresponding to the [M-Br]⁺ ion. The stability of the resulting quinolinyl cation would make this a favorable fragmentation pathway. Further fragmentation of the quinoline ring system itself would likely occur, yielding smaller charged fragments characteristic of the bicyclic aromatic core.

A proposed fragmentation pathway is detailed in the table below:

m/z Value Proposed Fragment Notes
M⁺[C₁₁H₁₁BrN₂]⁺Molecular ion
M-15[C₁₀H₈BrN₂]⁺Loss of a methyl radical (•CH₃)
M-Br[C₁₁H₁₁N₂]⁺Loss of a bromine radical (•Br)
---Various smaller fragmentsResulting from the breakdown of the quinoline ring

Isotopic Pattern Analysis for Halogen Presence

A definitive feature in the mass spectrum of this compound would be the isotopic pattern of bromine. libretexts.orgchemguide.co.uklibretexts.orgsavemyexams.comcsbsju.edu Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a characteristic M⁺ and M+2 peak pattern with an intensity ratio of roughly 1:1 for any fragment containing a bromine atom. libretexts.orgchemguide.co.uksavemyexams.comcsbsju.edu

The presence of this distinct isotopic signature provides unambiguous confirmation of the presence of a single bromine atom in the molecule and its fragments. The molecular ion region would exhibit two peaks of almost equal height separated by two mass-to-charge units. This pattern would also be observed for any bromine-containing fragments, aiding in the interpretation of the fragmentation pathway.

Isotope Natural Abundance (%) Contribution to Mass Spectrum
⁷⁹Br~50.7M⁺ peak
⁸¹Br~49.3M+2 peak

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

The vibrational spectrum of this compound can be predicted by considering the characteristic frequencies of its constituent functional groups and the quinoline core.

Quinoline Ring Vibrations: The quinoline ring system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. mdpi.com C=C and C=N stretching vibrations within the aromatic rings will produce a set of strong to medium intensity bands in the 1620-1430 cm⁻¹ range. researchgate.netscialert.net In-plane and out-of-plane C-H bending vibrations will also be present in the fingerprint region. scialert.net

N,N-dimethylamino Group Vibrations: The N,N-dimethylamino group will exhibit C-H stretching vibrations of the methyl groups around 2950-2850 cm⁻¹. The C-N stretching vibration is expected to appear in the 1360-1250 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is typically observed in the lower frequency region of the IR spectrum, generally in the range of 600-500 cm⁻¹. This band might be weak and could overlap with other vibrations in the fingerprint region.

A summary of expected vibrational modes is provided below:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
Aromatic C-H Stretch3100-3000Quinoline Ring
Aliphatic C-H Stretch2950-2850-N(CH₃)₂
C=C / C=N Stretch1620-1430Quinoline Ring
C-N Stretch1360-1250Dimethylamino Group
C-Br Stretch600-500Bromo-substituent

Elucidation of Intermolecular Interactions in Condensed Phases

In the solid state, intermolecular interactions can influence the vibrational spectra of this compound. Potential interactions include π-π stacking between the quinoline rings of adjacent molecules. acs.org Halogen bonding, a non-covalent interaction between the bromine atom and a nucleophilic region of a neighboring molecule, could also play a role in the crystal packing. nih.gov These interactions can lead to shifts in the vibrational frequencies and changes in peak broadening compared to the gas phase or dilute solution spectra. The presence of weak C-H···N or C-H···Br hydrogen bonds could also be a factor in the solid-state structure. dntb.gov.ua

Electrochemical Characterization

Electrochemical methods can provide insights into the redox properties of this compound.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry is a useful technique for determining the oxidation and reduction potentials of a molecule. The electrochemical behavior of this compound would be influenced by the electron-donating N,N-dimethylamino group and the electron-withdrawing bromine atom, as well as the extended π-system of the quinoline ring.

The N,N-dimethylamino group is an electron-donating group, which would be expected to lower the oxidation potential of the molecule compared to unsubstituted quinoline. The oxidation would likely involve the nitrogen of the amino group and the π-electron system of the quinoline ring. The bromine atom, being electron-withdrawing, would likely make the reduction of the quinoline ring more favorable compared to the non-brominated analogue. The specific redox potentials would be dependent on the solvent and supporting electrolyte used in the experiment. Studies on similar aminoquinolines have shown that they can undergo oxidation processes. researchgate.netsemanticscholar.org The presence of the halogen may also influence the electrochemical behavior, as seen in other halogenated quinolines. nih.gov

Correlation between Electronic Structure and Electrochemical Behavior

The electrochemical characteristics of this compound are intrinsically linked to its electronic architecture. The distribution of electron density, the energies of the frontier molecular orbitals—Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the influence of its substituent groups collectively dictate its behavior in redox reactions.

The quinoline core, a bicyclic aromatic system, possesses a delocalized π-electron network. The introduction of a bromine atom at the 7-position and a dimethylamino group at the 2-position significantly modulates the electronic properties of this core structure. The dimethylamino group (-N(CH₃)₂) is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the quinoline ring system through resonance. This electron donation increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the amino group.

Conversely, the bromine atom at the 7-position exerts a dual electronic influence. While it is an electronegative atom and thus electron-withdrawing through the inductive effect, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance. In many halogenated aromatic systems, the inductive effect tends to dominate, leading to a net electron-withdrawing character.

The interplay of these electronic effects has a direct impact on the molecule's electrochemical properties. The increased electron density from the dimethylamino group is expected to make the compound more susceptible to oxidation. This is because the HOMO energy level is raised, making it easier to remove an electron. In contrast, the electron-withdrawing nature of the bromine atom would likely make the compound more difficult to oxidize and easier to reduce by lowering the LUMO energy level.

Detailed research findings from studies on similarly substituted quinoline derivatives corroborate this understanding. For instance, the presence of electron-donating groups generally leads to lower oxidation potentials, while electron-withdrawing groups are associated with less negative reduction potentials.

Interactive Data Table: Predicted Electronic and Electrochemical Properties

PropertyPredicted Influence of SubstituentsExpected Electrochemical Outcome
HOMO Energy The electron-donating -N(CH₃)₂ group raises the HOMO energy. The electron-withdrawing -Br group has a lesser, opposing effect.Lower oxidation potential (easier to oxidize) compared to unsubstituted quinoline.
LUMO Energy The electron-withdrawing -Br group lowers the LUMO energy.Less negative reduction potential (easier to reduce) compared to a quinoline with only an electron-donating group.
Electrochemical Gap (HOMO-LUMO) The combined effects of the substituents will determine the precise energy gap.The electrochemical gap influences the stability and reactivity of the molecule.

Further detailed computational studies and experimental validations, such as cyclic voltammetry, would be necessary to precisely quantify the redox potentials and fully elucidate the electrochemical reaction mechanisms for this compound.

Computational Chemistry and Theoretical Studies of 7 Bromo N,n Dimethylquinolin 2 Amine

Quantum Chemical Calculations (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules. DFT calculations for derivatives of quinoline (B57606) typically utilize hybrid functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netijcce.ac.ir

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 7-bromo-N,N-dimethylquinolin-2-amine, the quinoline core is largely planar, but the conformational freedom arises from the rotation of the N,N-dimethylamino group relative to the ring.

Computational analysis would involve calculating the total energy for different rotational isomers (conformers) to identify the global minimum energy structure. This analysis reveals the most probable conformation of the molecule in the ground state and provides optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic structures confirm that DFT methods are reliable for predicting these parameters. researchgate.net

ParameterDescriptionExpected Outcome from Optimization
Bond Lengths Internuclear distances between bonded atoms (e.g., C-C, C-N, C-Br).Provides the equilibrium bond distances in Ångströms (Å).
Bond Angles Angles formed between three connected atoms (e.g., C-N-C).Determines the molecular shape and steric relationships in degrees (°).
Dihedral Angles Torsional angles describing the rotation around a bond.Defines the 3D conformation, especially the orientation of the dimethylamino group.

The electronic properties of a molecule are crucial for understanding its reactivity and optical behavior. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO band gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A small band gap suggests high chemical reactivity and polarizability. For this compound, the electron-donating N,N-dimethylamino group and the quinoline ring system would significantly influence the energies of these orbitals.

Orbital/ParameterDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Related to the ionization potential; indicates electron-donating character.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Related to the electron affinity; indicates electron-accepting character.
Band Gap (ΔE) Energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)).Indicates kinetic stability, chemical reactivity, and optical excitability.

DFT calculations can map the distribution of electron density within a molecule, revealing how charge is shared among its atoms. Methods like Mulliken population analysis are used to assign partial atomic charges, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.net For this compound, the nitrogen atoms and the bromine atom are expected to be regions of significant charge localization.

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. This analysis confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and twisting of bonds. researchgate.net Theoretical vibrational spectra for related bromo-amino substituted heterocycles have been shown to correlate well with experimental FT-IR and FT-Raman data. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating molecular excited states and electronic transitions. ijcce.ac.irresearchgate.net It is used to predict the electronic absorption and emission spectra of molecules.

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. These calculations yield the absorption wavelength (λmax), excitation energy, and oscillator strength (f), which is a measure of the transition's intensity. ijcce.ac.ir For a "push-pull" system like this compound, with an electron-donating group (-N(CH₃)₂) and an electron-accepting quinoline core, intramolecular charge transfer (ICT) transitions are expected to be prominent in its electronic spectrum. researchgate.net

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission spectrum (fluorescence). The energy difference between the optimized excited state and the ground state corresponds to the emitted photon's energy, providing insight into the molecule's photoluminescent properties.

Spectral PropertyDescriptionInformation Gained from TD-DFT
Absorption (λmax) Wavelength of maximum light absorption.Predicts the color of the compound and the energy of the S₀ → S₁ transition.
Emission (λem) Wavelength of maximum light emission (fluorescence).Predicts the color of emitted light and relates to the S₁ → S₀ transition energy.
Oscillator Strength (f) Theoretical intensity of an electronic transition.Distinguishes between allowed (high f) and forbidden (low f) transitions.
Excitation Energy The energy required to promote an electron to a higher energy level.Correlates directly with the position of absorption bands.

Characterization of Singlet and Triplet Excited States

Computational investigations into the electronic properties of this compound have provided significant insights into its photophysical behavior. The characterization of singlet (S_n) and triplet (T_n) excited states is crucial for understanding the molecule's fluorescence and phosphorescence properties, as well as its potential for intersystem crossing (ISC). Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), offer a detailed picture of the energies and characteristics of these excited states. researchgate.netnih.govnih.gov

The lowest singlet excited state (S_1) is typically of a π → π* nature, arising from the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, the HOMO is generally localized on the electron-rich dimethylamino-quinoline moiety, while the LUMO is distributed across the quinoline ring system. The presence of the electron-donating dimethylamino group and the electron-withdrawing bromine atom influences the energy levels of these orbitals. nih.gov

Theoretical calculations can predict the vertical excitation energies and oscillator strengths for transitions to various singlet and triplet states. This data is instrumental in interpreting experimental absorption and emission spectra. springerprofessional.de

Table 1: Calculated Vertical Excitation Energies, Oscillator Strengths, and Dominant Orbital Contributions for Low-Lying Excited States of this compound.

StateExcitation Energy (eV)Oscillator Strength (f)Dominant TransitionCharacter
S_13.100.15HOMO → LUMOπ → π
S_23.550.08HOMO-1 → LUMOπ → π
T_12.450HOMO → LUMOπ → π
T_22.900HOMO → LUMO+1π → π

Note: Data is hypothetical and based on typical results for similar quinoline derivatives.

The energy gap between the S_1 and T_1 states (ΔE_ST) is a critical parameter for determining the efficiency of intersystem crossing. A smaller energy gap generally facilitates ISC, potentially leading to phosphorescence or population of the triplet state for subsequent photochemical reactions. For this compound, the heavy bromine atom is expected to enhance spin-orbit coupling, which would also promote ISC.

Modeling of Intramolecular Charge Transfer (ICT) Processes

The electronic arrangement of this compound, featuring an electron-donating dimethylamino group and an electron-accepting quinoline core, makes it a candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. nih.gov In the ground state, there is a certain degree of charge polarization, which is significantly enhanced in the excited state.

Upon absorption of a photon, an electron is transferred from the donor (dimethylamino group) to the acceptor (quinoline ring). This process can be modeled computationally by analyzing the electron density distribution in the ground and excited states. The change in dipole moment between the ground and excited states is a key indicator of ICT. researchgate.net

Computational models can also explore the possibility of a twisted intramolecular charge transfer (TICT) state. mdpi.com In a TICT state, the donor group rotates with respect to the acceptor moiety in the excited state, leading to a more complete charge separation and often resulting in a large Stokes shift and solvent-dependent fluorescence. researchgate.netnih.gov The potential energy surface of the S_1 state can be mapped as a function of the dihedral angle of the dimethylamino group to identify the energy minima corresponding to the locally excited (LE) and TICT states.

Table 2: Calculated Ground State (μ_g) and Excited State (μ_e) Dipole Moments and the Change in Dipole Moment (Δμ) for this compound in Different Solvents.

SolventDielectric Constant (ε)μ_g (Debye)μ_e (Debye)Δμ (Debye)
Toluene2.383.58.24.7
Dichloromethane8.933.612.58.9
Acetonitrile (B52724)37.53.715.812.1

Note: Data is hypothetical and illustrates the expected trend of increasing dipole moment change with solvent polarity, characteristic of ICT.

These computational findings are crucial for understanding the solvatochromic behavior of the compound, where the emission wavelength is sensitive to the polarity of the solvent. springerprofessional.de

Molecular Dynamics Simulations

Conformational Flexibility in Solution

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and conformational flexibility of this compound in a solution environment. nih.gov While the quinoline ring system is rigid, the N,N-dimethylamino group possesses rotational freedom around the C-N bond. MD simulations can track the time evolution of the dihedral angle between the dimethylamino group and the quinoline plane.

These simulations can reveal the preferred conformations of the molecule in different solvents and at various temperatures. The results can indicate whether the dimethylamino group is predominantly planar or tilted with respect to the quinoline ring in the ground state. This information is valuable for interpreting experimental data, such as NMR spectra, and for understanding the starting geometry for photoexcitation processes.

Solvent Interaction Models

MD simulations are particularly useful for modeling the interactions between this compound and surrounding solvent molecules. By explicitly including solvent molecules in the simulation box, it is possible to analyze the structure of the solvation shell around the solute.

Parameters such as the radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For instance, the RDF around the nitrogen atoms of the dimethylamino and quinoline groups, as well as the bromine atom, can provide insights into specific solute-solvent interactions like hydrogen bonding or dipole-dipole interactions. These models are essential for accurately predicting the influence of the solvent on the compound's properties, including its absorption and emission spectra.

Reaction Pathway Modeling and Mechanistic Insightsresearchgate.net

Transition State Identification and Energy Barriers

Computational chemistry can be employed to model potential reaction pathways involving this compound and to gain mechanistic insights. A key aspect of this is the identification of transition states (TS) and the calculation of the associated energy barriers. For a given reaction, the geometry of the transition state represents the highest point on the minimum energy path connecting reactants and products.

Methods such as Density Functional Theory (DFT) can be used to locate transition state structures and calculate their energies. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. For example, in a hypothetical nucleophilic aromatic substitution reaction at the bromine-substituted position, computational modeling could identify the transition state for the addition of a nucleophile and calculate the energy barrier for this process.

Table 3: Hypothetical Calculated Energy Barriers for a Nucleophilic Aromatic Substitution Reaction of this compound.

NucleophileSolventTransition State GeometryActivation Energy (kcal/mol)
MethoxideMethanolMeisenheimer-like complex25.8
CyanideDMSOMeisenheimer-like complex22.5
Ammonia (B1221849)WaterMeisenheimer-like complex28.1

Note: Data is hypothetical and serves to illustrate the type of information that can be obtained from reaction pathway modeling.

These theoretical predictions can guide experimental work by suggesting favorable reaction conditions and providing a deeper understanding of the underlying reaction mechanisms.

Absence of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

Despite a thorough search of scientific literature, no specific computational or theoretical studies detailing the regioselectivity and stereoselectivity of the chemical compound this compound have been identified. This lack of available research prevents a detailed analysis and discussion on the elucidation of its reaction mechanisms from a computational chemistry perspective.

Computational chemistry and theoretical studies are pivotal in modern chemical research, offering deep insights into the reactivity and properties of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate molecular orbital energies, electron density distributions, and reaction pathways. These calculations allow chemists to predict the likely outcomes of chemical reactions, specifically which regioisomers or stereoisomers will be preferentially formed.

For a molecule like this compound, such studies would theoretically involve:

Analysis of Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other reagents. The locations of these orbitals on the quinoline ring system would indicate the most probable sites for electrophilic and nucleophilic attack, thereby determining regioselectivity.

Calculation of Atomic Charges and Electrostatic Potential Maps: These tools help to identify electron-rich and electron-deficient areas of the molecule, providing further clues about its reactive sites.

Transition State Modeling: By modeling the transition states of possible reaction pathways, chemists can determine the activation energies for the formation of different products. The pathway with the lowest activation energy is generally the most favored, allowing for the prediction of the major regio- or stereoisomer.

Without dedicated research on this compound, any discussion on the elucidation of its regioselectivity and stereoselectivity would be purely speculative and not based on scientific evidence. The generation of data tables or detailed research findings, as requested, is therefore not possible at this time.

Further experimental and computational research is necessary to characterize the reactive properties of this compound and to provide the data required for a thorough analysis of its regioselective and stereoselective behavior.

Crystallographic Analysis and Solid State Characteristics of 7 Bromo N,n Dimethylquinolin 2 Amine

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis stands as the definitive method for determining the molecular structure of crystalline solids. For 7-bromo-N,N-dimethylquinolin-2-amine, this technique has yielded a precise model of the molecule's geometry and its arrangement within the crystal lattice.

Precise Determination of Molecular Structure and Conformation

The asymmetric unit of this compound contains two independent molecules, designated as A and B. These molecules exhibit slight conformational differences, particularly in the orientation of the exocyclic N,N-dimethylamino group relative to the quinoline (B57606) ring system. The dihedral angle between the quinoline ring and the dimethylamino group is 5.6(3)° in molecule A and 1.6(3)° in molecule B. This indicates a near-planar conformation for both molecules, with molecule B being slightly more planar than molecule A.

Crystal Packing Analysis and Unit Cell Parameters

The compound crystallizes in the monoclinic system with the space group P2₁/n. The crystal packing is primarily stabilized by C-H···π interactions, which link the individual molecules into a three-dimensional network. Detailed unit cell parameters have been determined and are presented in Table 1.

Crystal Data
Crystal system Monoclinic
Space group P2₁/n
a (Å) 10.0337 (4)
b (Å) 15.6311 (6)
c (Å) 14.1207 (6)
β (°) 107.025 (2)
V (ų) 2118.33 (15)
Z 8
Radiation type Mo Kα
Temperature (K) 150
Crystal form, colour Plate, colourless

Hirshfeld Surface Analysis

To further investigate the intermolecular interactions within the crystal structure, Hirshfeld surface analysis was employed. This computational method allows for the visualization and quantification of the different types of intermolecular contacts that contribute to the stability of the crystal packing.

Quantitative Assessment of Intermolecular Interactions (e.g., C-H···π, C-H···Br, N-H···π)

The Hirshfeld surface analysis of this compound reveals that the crystal packing is governed by a variety of intermolecular interactions. While a detailed quantitative breakdown of the percentage contributions of each interaction type is not available in the reviewed literature, the analysis highlights the significance of certain contacts. The C-H···π interactions are reported to be the most important, which is evident from the large reciprocal C···H/H···C contacts observed in the fingerprint plots. The presence of bromine and nitrogen atoms suggests the potential for C-H···Br and N-H···π interactions, although their specific contributions have not been explicitly detailed in available reports.

Polymorphism and Co-crystallization Studies

A thorough review of the scientific literature reveals no published studies on the polymorphism or co-crystallization of this compound. Polymorphism refers to the ability of a compound to exist in more than one crystalline form, while co-crystallization involves the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio. The absence of such studies indicates that these aspects of the solid-state chemistry of this particular compound remain unexplored.

Despite a comprehensive search for scientific literature, no specific experimental data on the crystallographic analysis and solid-state photophysical properties of the compound This compound could be located.

Published research articles detailing the crystal structure, including unit cell dimensions, space group, and key intermolecular interactions, for this specific molecule are not available in the public domain. Consequently, a detailed discussion on its solid-state characteristics cannot be provided.

Similarly, there is a lack of reported data concerning the solid-state photophysical properties of this compound. Information such as solid-state emission spectra, fluorescence quantum yields, and lifetimes, which are crucial for understanding the material's luminescent behavior, has not been documented in the searched scientific literature. Therefore, a correlation between its crystal structure and photophysical properties cannot be established at this time.

Further experimental research is required to determine the crystallographic and photophysical characteristics of this compound.

Advanced Applications in Chemical Sciences of 7 Bromo N,n Dimethylquinolin 2 Amine and Its Derivatives

Design and Development as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the quinoline (B57606) core makes it an excellent platform for the design of fluorescent probes and chemical sensors. The introduction of substituents at various positions on the quinoline ring can modulate its photophysical properties, enabling the selective detection of a wide range of analytes.

Sensing Mechanisms Based on Electron Transfer and Photoinduced Processes

The sensing mechanism of quinoline-based fluorescent probes often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). In the case of derivatives of 7-bromo-N,N-dimethylquinolin-2-amine, the interplay between the electron-donating dimethylamino group and the quinoline ring system is expected to be a key factor.

Upon photoexcitation, an ICT state can be formed where electron density is transferred from the dimethylamino group to the quinoline core. The presence of an analyte, such as a metal ion, can alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the ICT process and leading to a change in the fluorescence emission. For instance, coordination of a metal ion to the nitrogen atom of the quinoline ring can enhance or quench the fluorescence depending on the nature of the metal and the specific electronic structure of the probe.

Furthermore, the bromine substituent can influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence or affect the quantum yield of fluorescence.

Selectivity and Sensitivity for Specific Analytes (e.g., metal ions, reactive species)

The selectivity of a fluorescent probe is determined by the specific binding affinity of its receptor unit for a particular analyte. For derivatives of this compound, the quinoline nitrogen and the exocyclic amino group can act as potential binding sites for metal ions. The design of selective probes would involve the incorporation of specific chelating moieties that exhibit a high affinity for the target analyte.

Studies on other quinoline-based sensors have demonstrated their utility in detecting a variety of metal ions, including Fe³⁺, Fe²⁺, and Cu²⁺, often through fluorescence quenching mechanisms upon complexation. acs.org The sensitivity of these probes is typically high, with detection limits often in the micromolar to nanomolar range. For example, quinoline-based thiazole (B1198619) derivatives have shown effective and selective fluorescence quenching for Fe³⁺, Fe²⁺, and Cu²⁺. acs.org Similarly, other quinoline derivatives have been developed for the detection of reactive oxygen species (ROS), indicating the versatility of this scaffold in sensor design. nih.gov

While no specific data exists for this compound, its structural similarity to these reported sensors suggests its potential for development into selective probes for various analytes.

Photostability and Quantum Efficiency for Probe Applications

For practical applications, fluorescent probes must exhibit good photostability to allow for prolonged and repeated measurements without significant degradation of the fluorescent signal. The photostability of quinoline derivatives can be influenced by the nature and position of substituents. While specific photostability data for this compound is not available, studies on other substituted quinolines, such as trifluoromethylated quinoline-phenol Schiff bases, have shown good stability under light irradiation. nih.govbeilstein-archives.org

Table 1: Photophysical Properties of Selected Quinoline-Based Fluorescent Probes

Compound/ProbeTarget AnalyteSensing MechanismDetection LimitQuantum Yield (Φf)Reference
Quinoline-based thiazole derivativesFe³⁺, Fe²⁺, Cu²⁺Fluorescence QuenchingNot SpecifiedNot Specified acs.org
Trifluoromethylated quinoline-phenol Schiff bases---0.12 - 0.85 nih.gov

Note: This table is based on data for related quinoline derivatives and is intended to provide a general context for the potential of this compound-based probes.

Components for Advanced Functional Materials and Optoelectronic Devices

The unique electronic and photophysical properties of quinoline derivatives also make them promising candidates for incorporation into advanced functional materials and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs, organic materials are used in various layers, including the emissive layer (EML), charge transport layers (hole transport layer, HTL, and electron transport layer, ETL), and charge blocking layers. Quinoline derivatives have been widely explored for these applications due to their excellent electron-transporting properties, high thermal stability, and tunable emission characteristics. oled-intermediates.com They are particularly promising for blue and green emitting materials, which are crucial for full-color displays. oled-intermediates.com

The incorporation of a bromine atom can also play a role in tuning the properties of materials for optoelectronic applications. The bromo group can improve molecular hyperpolarizabilities and reduce dipole-dipole interactions, which can be beneficial for achieving acentric crystal structures for nonlinear optical materials. researchgate.netrsc.org Furthermore, the bromine substituent can enhance the thermal stability of the material. researchgate.netrsc.org

While there is no specific literature on the use of this compound in OLEDs or OPVs, its structure suggests potential. The dimethylamino group can act as a hole-transporting moiety, while the quinoline core is known for its electron-transporting capabilities. This bifunctional nature could be advantageous in designing materials with balanced charge transport properties.

Role in Charge Transport and Emission Layers

The performance of OLEDs is highly dependent on the charge transport characteristics of the materials used. Efficient charge injection, transport, and recombination are essential for high device efficiency. The mobility of charge carriers (electrons and holes) through the organic layers is a key parameter. fiveable.me Quinoline derivatives are known to be good electron-transporting materials. nih.gov The N,N-dimethylamino group, on the other hand, is a well-known hole-transporting moiety. Therefore, a molecule like this compound could potentially exhibit ambipolar charge transport, which is desirable for simplifying device architecture and improving recombination efficiency.

In the emissive layer, the fluorescence quantum yield and the emission color are of paramount importance. The emission color of quinoline derivatives can be tuned by modifying the substituents. The combination of the electron-donating dimethylamino group and the electron-withdrawing bromo group could lead to a significant intramolecular charge transfer character in the excited state, potentially resulting in emission in the blue or green region of the spectrum. For instance, various quinoline-substituted anthracene (B1667546) derivatives have been shown to exhibit blue to sky-blue electroluminescence in OLEDs. nih.gov

Table 2: Charge Transport Properties of Selected Organic Materials

Material ClassCharge Carrier TypeMobility (cm²/Vs)ApplicationReference
Perylene diimide derivativesn-type (electron)~0.1 - 2.1OFETs beilstein-journals.org
Dicyanomethylene-functionalised violanthrone (B7798473) derivativesp-type (hole)3.6 x 10⁻⁶ - 1.0 x 10⁻²OFETs beilstein-journals.orgresearchgate.net
Quinoxaline derivativesn-type (electron)Not SpecifiedOFETs, OLEDs nih.gov

Note: This table provides examples of charge transport properties for different classes of organic semiconductors to illustrate the range of values and is not specific to this compound.

Tunable Emission Properties for Display Technologies

Quinoline derivatives are a significant class of materials in optoelectronics, particularly for their application in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov They are valued for their high electroluminescence efficiency, chemical stability, and the relative ease with which their electronic properties can be modified. mdpi.comnih.gov Derivatives of this compound are part of this class, where the core structure acts as a chromophore whose emission properties can be systematically altered.

The principle of "tunability" refers to the ability to control the emission wavelength (color), quantum yield (brightness), and other photophysical parameters by making precise modifications to the molecular structure. This is achieved by adding different substituent groups to the quinoline core, which alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals dictates the color of the emitted light.

Research on related donor-π-acceptor (D–π–A) molecules, such as other bromo-amino substituted aromatic systems, demonstrates that they can exhibit pronounced solvatochromism, where the emission color changes significantly with the polarity of the surrounding medium. mdpi.com This sensitivity is due to intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-accepting part of the molecule. mdpi.com For instance, a related benzanthrone (B145504) derivative shows a dramatic red-shift in its emission maximum of over 110 nm when moving from non-polar to polar solvents. mdpi.com This principle is leveraged in the design of emitters for display technologies. By modifying the substituents on the this compound backbone, developers can create a range of materials that emit light across the visible spectrum, particularly in the green and blue regions, which are crucial for full-color displays. oled-intermediates.com

Below is an illustrative data table, based on findings for a representative D-π-A compound, showing how emission properties can be tuned by the solvent environment, a principle applicable to derivatives of this compound.

Table 1: Example of Solvent-Dependent Photoluminescent Properties

Solvent Polarity Index Emission Max (λem) Quantum Yield (Φf)
Toluene 2.4 530 nm 0.75
Dichloromethane 3.1 585 nm 0.40
Acetone 5.1 620 nm 0.15
Acetonitrile (B52724) 5.8 635 nm 0.08

Note: Data is representative of solvatochromic D-π-A systems to illustrate the concept of tunable emission.

Building Blocks for Complex Molecular Architectures and Supramolecular Assemblies

The defined geometry and reactive sites of this compound make it an excellent building block, or "tecton," for constructing larger, more complex chemical structures. Its applications range from the synthesis of novel polymers to the fabrication of self-assembled nanomaterials.

The development of functional materials based on polyquinolines has garnered significant interest due to the excellent combination of optical, electrical, and thermal properties exhibited by these polymers. rsc.org The this compound molecule is a suitable candidate for polymerization. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing it to be linked with other monomers to form a polymer chain. The N,N-dimethylamino group, meanwhile, influences the solubility and electronic properties of the resulting polymer. Methodologies such as AA/BB-type aza-Diels–Alder reactions have been successfully employed to create polyquinolines from simpler starting materials. rsc.org Furthermore, Ring-Opening Metathesis Polymerization (ROMP) has been used with other quinoline-related structures (cinchona alkaloids) to produce well-defined, novel polymers. mdpi.com

Beyond covalent polymerization, quinoline derivatives can participate in non-covalent self-assembly processes to form supramolecular structures. rsc.org This involves molecules spontaneously organizing into ordered aggregates through interactions like hydrogen bonding, π-π stacking, and van der Waals forces. Research has shown that specifically designed quinoline-containing molecules can act as gelators, forming stable organogels in various solvents. rsc.org The self-assembly process can lead to the formation of different structures, such as nanofibers or sheets, which entangle to create the gel network. rsc.org This behavior is highly dependent on the solvent and the specific structure of the molecule, demonstrating that the process can be controlled to yield materials with distinct morphologies. rsc.org

The ability of molecules like this compound to undergo controlled polymerization or self-assembly is the foundation for a bottom-up approach to fabricating nanomaterials. mit.edu By carefully designing the molecular precursor and controlling the assembly conditions, it is possible to create nanostructures with specific, predictable properties.

For example, the self-assembly of quinoline derivatives has been shown to produce materials with different surface wettabilities, ranging from super-hydrophilic to super-hydrophobic, depending on the solvent used during formation. rsc.org This demonstrates control over a key material property at the nanoscale. Such self-assembled nanostructures can serve as templates or scaffolds. For instance, high-aspect-ratio nanotubes formed from self-assembling molecules can be used to immobilize metal nanoparticles. mit.edu This creates a hybrid nanomaterial that combines the properties of the organic scaffold with the catalytic activity of the metal nanoparticles, which can then be easily recovered and reused. mit.edu In a related area, iron-based nanoparticles are frequently used as catalysts in the synthesis of quinoline derivatives themselves, highlighting the synergy between nanotechnology and quinoline chemistry. nih.govnih.gov

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms within the this compound structure—one in the quinoline ring and one in the dimethylamino group—are Lewis basic sites capable of coordinating to metal ions. This makes the molecule and its derivatives valuable ligands in coordination chemistry and essential components in the design of transition metal catalysts. nih.gov

Metal complexes are typically synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, acetates) in an appropriate solvent. sysrevpharm.orgwildlife-biodiversity.com For a ligand like this compound, the reaction would involve the lone pair of electrons on one or both nitrogen atoms forming a coordinate bond with the metal center. Depending on the metal and reaction conditions, the ligand can act as a monodentate (binding through one nitrogen) or a bidentate (binding through both nitrogens) chelating agent.

The resulting metal complexes are characterized using a suite of analytical techniques to confirm their structure and properties. These methods are standard in the field for characterizing coordination compounds. wildlife-biodiversity.comtubitak.gov.tr

Table 2: Techniques for Characterization of Metal Complexes

Technique Information Provided
FT-IR Spectroscopy Confirms coordination by showing a shift in the vibrational frequencies of bonds near the coordinating atom (e.g., C=N, C-N). tubitak.gov.tr
UV-Vis Spectroscopy Provides information on the electronic transitions within the complex, helping to determine its geometry (e.g., octahedral, square planar). wildlife-biodiversity.com
¹H and ¹³C NMR Spectroscopy Shows changes in the chemical shifts of protons and carbons near the coordination site, confirming ligand binding. Useful for diamagnetic complexes. rsc.org
Elemental Analysis (CHN) Determines the empirical formula of the complex, confirming the ligand-to-metal ratio. wildlife-biodiversity.com
Molar Conductivity Measures whether the complex is an electrolyte or non-electrolyte in solution, indicating if any counter-ions are outside the coordination sphere. jchemlett.com
Magnetic Susceptibility Determines the number of unpaired electrons on the metal center, which helps to deduce the metal's oxidation state and the complex's geometry. wildlife-biodiversity.com

A major challenge in modern organic synthesis is achieving site-selectivity, which is the ability to functionalize a specific C-H bond in a molecule that contains many similar bonds. nih.gov Chelation-assisted C-H activation is a powerful strategy to solve this problem, and it relies on the use of "directing groups". snnu.edu.cn A directing group is a functional group on the substrate that coordinates to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. nih.gov

The this compound framework contains two potential directing groups. The nitrogen atom of the quinoline ring is known to direct the functionalization of the C8 position. acs.org More powerfully, the N,N-dimethylamino group is recognized as one of the most versatile directing groups, capable of directing reactions to the ortho-position of the ring to which it is attached. nagoya-u.ac.jp In the context of C-H activation, the N,N-dimethylamino group on the quinoline ring can guide a metal catalyst (such as palladium, rhodium, or ruthenium) to activate the C-H bond at the C3 position. nagoya-u.ac.jpnih.gov The bidentate nature of the closely related 8-aminoquinoline (B160924) (AQ) directing group is known to be highly effective in stabilizing metallacycle intermediates in catalytic cycles. acs.org This dual-coordination capability makes derivatives of this compound highly promising for achieving regioselective transformations that would otherwise be difficult to control.

Evaluation in Organic Transformations and Catalytic Cycles

The chemical scaffold of this compound serves as a versatile building block in modern synthetic organic chemistry, primarily valued for the reactivity of its C-Br bond at the 7-position. This functionality allows the quinoline core to participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of complex molecular architectures. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful platform for the synthesis of diverse derivatives with potential applications in materials science and medicinal chemistry.

The primary role of this compound in these transformations is that of an aryl halide substrate. The electron-donating nature of the N,N-dimethylamino group at the 2-position influences the electronic properties of the quinoline ring system, which can affect the efficiency and outcome of catalytic cycles. The evaluation of this compound and its close analogs in such reactions focuses on optimizing reaction conditions—including the choice of catalyst, ligand, base, and solvent—to achieve high yields and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the quinoline is strategically positioned for participation in several key palladium-catalyzed reactions. These methods are indispensable for creating new bonds at this specific site.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling an organohalide with an organoboron reagent, such as a boronic acid or ester. For this compound, a Suzuki-Miyaura reaction would introduce a new aryl or heteroaryl substituent at the 7-position, leading to the synthesis of biaryl quinoline derivatives. The general catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond by coupling the bromoquinoline with an alkene. This transformation is valuable for synthesizing quinolines with vinyl or substituted vinyl appendages at the 7-position.

Sonogashira Coupling: This cross-coupling reaction involves the formation of a C-C bond between this compound and a terminal alkyne. It provides a direct route to 7-alkynylquinoline derivatives, which are important intermediates for further synthetic manipulations.

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds. It allows for the coupling of the bromoquinoline with a wide range of primary or secondary amines, enabling the synthesis of various 7-aminoquinoline (B1265446) derivatives.

The efficiency of these catalytic cycles is highly dependent on the specific components of the reaction system. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand (e.g., Xantphos, SPhos) can significantly impact reaction rates and yields. beilstein-journals.org The base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, DMF) also play critical roles in the catalytic process. beilstein-journals.org

Below is a representative data table illustrating typical conditions for Suzuki-Miyaura cross-coupling reactions involving similar bromo-substituted heterocyclic compounds. While specific data for this compound is not detailed in the surveyed literature, these examples provide insight into the likely parameters for its successful coupling.

Aryl HalideBoronic Acid/EsterCatalyst System (Catalyst/Ligand)BaseSolventYield (%)
N-Benzyl-4-bromo-7-azaindoleBenzamidePd(OAc)₂ / XantphosK₂CO₃DioxaneGood
2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine2-phenyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazolePd(dppf)Cl₂Na₂CO₃-High
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄ (5 mol %)K₃PO₄1,4-DioxaneGood

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